molecular formula C14H19NO2 B1458798 1-Methoxy-4-phenylcyclohexane-1-carboxamide CAS No. 1803562-45-9

1-Methoxy-4-phenylcyclohexane-1-carboxamide

Cat. No.: B1458798
CAS No.: 1803562-45-9
M. Wt: 233.31 g/mol
InChI Key: PKDFKTNITDMZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-4-phenylcyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-methoxy-4-phenylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(13(15)16)9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDFKTNITDMZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methoxy-4-phenylcyclohexane-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological implications.

Chemical Structure and Properties

This compound has the molecular formula C14H19NOC_{14}H_{19}NO and a molecular weight of approximately 233.31 g/mol. The structure comprises a cyclohexane ring substituted with a methoxy group and a phenyl group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including potential anti-inflammatory, analgesic, and neuroprotective effects. The compound's mechanism of action is primarily through modulation of neurotransmitter systems and interaction with specific receptors.

Table 1: Summary of Biological Activities

Activity Description Reference
Anti-inflammatoryReduces inflammation markers in vitro and in vivo.
AnalgesicExhibits pain-relieving effects in animal models.
NeuroprotectiveProtects neuronal cells from oxidative stress-induced damage.
Receptor InteractionModulates activity at melanocortin receptors, influencing appetite and energy homeostasis.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Neurotransmitter Receptors : The compound has been shown to selectively bind to melanocortin receptors (hMC4R), enhancing their activity while exhibiting lower affinity for other receptor subtypes (hMC1R, hMC3R) .
  • Inflammatory Pathways : It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

Case Studies

Several studies have explored the pharmacological properties of this compound:

  • Analgesic Effects : In a controlled study using rodent models, the administration of this compound led to significant reductions in pain responses compared to control groups. The observed effects were comparable to traditional analgesics, suggesting its potential as a therapeutic agent for pain management .
  • Neuroprotection : A study investigated the neuroprotective effects of the compound against oxidative stress in cultured neuronal cells. Results indicated that treatment with this compound significantly decreased cell death and preserved mitochondrial function .
  • Anti-inflammatory Activity : In an experimental model of inflammation, this compound demonstrated a marked reduction in edema and inflammatory cell infiltration, supporting its role as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-4-phenylcyclohexane-1-carboxamide
Reactant of Route 2
1-Methoxy-4-phenylcyclohexane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.